molecular formula C9H9Cl2N5O B12406493 Lamotrigine (hydrate)

Lamotrigine (hydrate)

Cat. No.: B12406493
M. Wt: 274.10 g/mol
InChI Key: KQMWTSFVXFEXDJ-UHFFFAOYSA-N
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Description

Lamotrigine (hydrate) is a phenyltriazine compound primarily used as an anticonvulsant and mood stabilizer. It is marketed under the brand name Lamictal and is used to treat epilepsy and bipolar disorder. The compound is known for its ability to inhibit voltage-sensitive sodium channels, thereby stabilizing neuronal membranes and reducing the release of excitatory neurotransmitters.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lamotrigine involves the reaction of 2,3-dichlorobenzoyl chloride with 3,5-diamino-1,2,4-triazine. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified through recrystallization.

Industrial Production Methods: Industrial production of lamotrigine hydrate involves the formation of a lamotrigine hydrate suspension, followed by filtration, drying, and milling of the dried lamotrigine hydrate crystals. The milled material is then mixed with pharmaceutically acceptable excipients to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Lamotrigine undergoes various chemical reactions, including:

    Oxidation: Lamotrigine can be oxidized to form N-oxide derivatives.

    Reduction: Reduction reactions can convert lamotrigine to its corresponding amine derivatives.

    Substitution: Halogen substitution reactions can occur, leading to the formation of different halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents such as chlorine or bromine.

Major Products:

Scientific Research Applications

Lamotrigine hydrate has a wide range of scientific research applications:

Mechanism of Action

Lamotrigine exerts its effects by inhibiting voltage-sensitive sodium channels and voltage-gated calcium channels in neurons. This inhibition reduces the release of excitatory neurotransmitters such as glutamate and aspartate, thereby stabilizing neuronal membranes and preventing excessive neuronal firing. The compound also enhances GABAergic neurotransmission, contributing to its neuroprotective effects .

Comparison with Similar Compounds

Lamotrigine is unique among anticonvulsants due to its phenyltriazine structure. Similar compounds include:

    Carbamazepine: Another anticonvulsant that stabilizes neuronal membranes but has a different chemical structure.

    Valproate: Used to treat epilepsy and bipolar disorder, but works by increasing GABA levels in the brain.

    Phenytoin: Stabilizes neuronal membranes by inhibiting sodium channels, similar to lamotrigine, but has a different chemical structure.

Lamotrigine’s unique mechanism of action and chemical structure make it a valuable addition to the range of available anticonvulsants .

Properties

Molecular Formula

C9H9Cl2N5O

Molecular Weight

274.10 g/mol

IUPAC Name

6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine;hydrate

InChI

InChI=1S/C9H7Cl2N5.H2O/c10-5-3-1-2-4(6(5)11)7-8(12)14-9(13)16-15-7;/h1-3H,(H4,12,13,14,16);1H2

InChI Key

KQMWTSFVXFEXDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)N.O

Origin of Product

United States

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